molecular formula C18H19ClN2O3S2 B5171118 N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide

N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide

Cat. No. B5171118
M. Wt: 410.9 g/mol
InChI Key: LOWBBNJYXFJVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide, also known as CTA095, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising results in various scientific research studies, particularly in the field of neuroscience.

Mechanism of Action

N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide is a potent and selective inhibitor of the amyloid-beta (Aβ) peptide aggregation, which is a hallmark of Alzheimer's disease. This compound binds to the Aβ peptide and prevents its aggregation, thereby reducing the formation of toxic Aβ oligomers and fibrils.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in various scientific research studies. This compound has been shown to reduce the levels of toxic Aβ oligomers and fibrils in the brain, thereby improving cognitive function and reducing neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide in lab experiments is its high selectivity and potency in inhibiting Aβ peptide aggregation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the scientific research on N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide. One potential area of focus is the development of more effective delivery methods for this compound, such as nanoparticles or liposomes. Another area of focus is the investigation of the potential therapeutic applications of this compound in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in clinical settings.
In conclusion, this compound is a promising compound that has shown significant potential in the treatment of Alzheimer's disease and other neurodegenerative disorders. Its high selectivity and potency in inhibiting Aβ peptide aggregation make it a valuable tool for scientific research in the field of neuroscience. However, further studies are needed to fully understand its therapeutic potential and limitations.

Synthesis Methods

The synthesis of N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide involves a multi-step process that includes the reaction of 4-chlorobenzyl chloride with 2-mercaptoethylamine, followed by the reaction of the resulting compound with 4-nitrobenzyl chloride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various scientific research studies. This compound has been shown to have promising results in the field of neuroscience, particularly in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-2-[(4-nitrophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S2/c19-16-5-1-14(2-6-16)11-25-10-9-20-18(22)13-26-12-15-3-7-17(8-4-15)21(23)24/h1-8H,9-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWBBNJYXFJVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NCCSCC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.